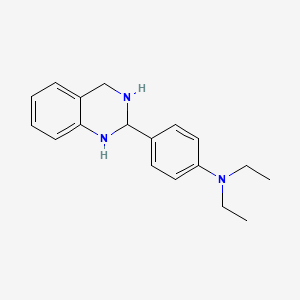

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline

Beschreibung

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a heterocyclic aromatic compound featuring a tetrahydroquinazolin moiety linked to a para-substituted N,N-diethylaniline group. The tetrahydroquinazolin core consists of a bicyclic system with two nitrogen atoms, which may confer hydrogen-bonding capabilities and influence electronic properties. The N,N-diethyl substituents on the aniline ring enhance lipophilicity compared to smaller alkyl groups (e.g., dimethyl).

Eigenschaften

CAS-Nummer |

547739-88-8 |

|---|---|

Molekularformel |

C18H23N3 |

Molekulargewicht |

281.4 g/mol |

IUPAC-Name |

N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |

InChI |

InChI=1S/C18H23N3/c1-3-21(4-2)16-11-9-14(10-12-16)18-19-13-15-7-5-6-8-17(15)20-18/h5-12,18-20H,3-4,13H2,1-2H3 |

InChI-Schlüssel |

PYLWNPHGHGDGHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N,N-Diethyl-4-(1,2,3,4-tetrahydrochinazolin-2-yl)anilin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Tetrahydrochinazolinring in einen vollständig gesättigten Chinazolinring umwandeln.

Substitution: Elektrophilen und nucleophilen Substitutionsreaktionen können an der Anilinteilstruktur auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinazolin-Derivate, vollständig gesättigte Chinazolinringe und substituierte Anilinderivate.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-(1,2,3,4-tetrahydrochinazolin-2-yl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebswirkungen.

Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N,N-Diethyl-4-(1,2,3,4-tetrahydrochinazolin-2-yl)anilin beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Ziele modulieren, was zu verschiedenen biologischen Effekten führt. Die spezifischen beteiligten Pfade hängen vom Kontext der Anwendung ab, z. B. von ihrer Rolle bei der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinazoline ring to a fully saturated quinazoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline derivatives, fully saturated quinazoline rings, and substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline to analogs from the evidence, focusing on molecular structure, substituent effects, and inferred physicochemical properties.

Structural and Functional Group Comparison

Key Observations

Heterocyclic Core Diversity: The target compound’s tetrahydroquinazolin core (two nitrogen atoms) differs from analogs with triazole (), thiadiazole (), oxazole (), or isoquinoline () systems. These cores influence electronic properties and binding interactions. For example, triazolothiadiazole () may enhance π-π stacking, while tetrahydroquinazolin could improve hydrogen-bonding capacity.

Substituent Effects: N,N-Diethylaniline (target) vs. Chloro () and methoxy () substituents alter electronic effects (e.g., electron-withdrawing vs. donating), impacting reactivity and intermolecular interactions.

Molecular Weight and Solubility :

- The target compound likely has a higher molecular weight than simpler analogs like 3-(4-ethyltriazolyl)aniline (188.23 g/mol, ) but lower than bulkier systems like the triazolothiadiazole derivative (377.51 g/mol, ). Solubility trends may inversely correlate with molecular weight and alkyl substitution.

Functional Applications (Inferred): Triazolothiadiazole derivatives () are often explored in antimicrobial or anticancer research due to their heterocyclic diversity. Tetrahydroisoquinoline analogs () are common in alkaloid-inspired drug design. The target compound’s tetrahydroquinazolin moiety may align with kinase inhibitor scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.